Cancentrine

Description

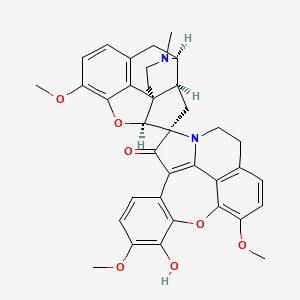

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H34N2O7 |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

(1'R,2'S,3R,5'S,13'S)-14-hydroxy-8',10,15-trimethoxy-14'-methylspiro[12-oxa-4-azapentacyclo[9.7.2.04,19.07,20.013,18]icosa-1(19),7(20),8,10,13(18),14,16-heptaene-3,4'-6-oxa-14-azapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene]-2-one |

InChI |

InChI=1S/C36H34N2O7/c1-37-14-12-35-20-16-36(34(35)45-32-24(43-4)9-6-18(27(32)35)15-21(20)37)33(40)26-19-7-10-22(41-2)29(39)30(19)44-31-23(42-3)8-5-17-11-13-38(36)28(26)25(17)31/h5-10,20-21,34,39H,11-16H2,1-4H3/t20-,21+,34+,35-,36+/m1/s1 |

InChI Key |

XWPPHGONALRWBY-SMUAMFJKSA-N |

Isomeric SMILES |

CN1CC[C@@]23[C@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@@H]3[C@]6(C4)C(=O)C7=C8N6CCC9=C8C(=C(C=C9)OC)OC1=C7C=CC(=C1O)OC |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C6(C4)C(=O)C7=C8N6CCC9=C8C(=C(C=C9)OC)OC1=C7C=CC(=C1O)OC |

Origin of Product |

United States |

Structural Elucidation and Definitive Characterization of Cancentrine

Methodological Approaches for Structural Determination

The structural determination of cancentrine and its derivatives was achieved through the synergistic application of several key spectroscopic methods. Initial characterization suggested the presence of three methoxyl groups, one N-methyl group, a phenolic hydroxyl group, a conjugated carbonyl group, and three pairs of aromatic protons in an ortho relationship. cdnsciencepub.com High-resolution mass spectrometry was instrumental in confirming the molecular formula. cdnsciencepub.com

Proton Nuclear Magnetic Resonance (PMR/¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provided crucial insights into the hydrogen environments within the this compound molecule. The spectrum of this compound revealed characteristic signals that were essential for its structural elucidation. cdnsciencepub.comuantwerpen.be

Further analysis of this compound derivatives, such as dehydrothis compound-A, showed a sharp singlet at 2.50 δ (3H) for one N-methyl group, three sharp singlets for the aromatic methoxyls at 3.84, 3.90, and 3.99 δ, and a sharp singlet at 4.84 δ (1H) for the C-5,8 proton. cdnsciencepub.com These assignments were critical in piecing together the connectivity of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy offered a detailed map of the carbon skeleton of this compound, complementing the information obtained from ¹H NMR. cdnsciencepub.comuantwerpen.be The complete assignment of the ¹³C spectrum of this compound was a significant step in confirming its proposed structure. cdnsciencepub.comdoi.org

The chemical shifts in the ¹³C NMR spectrum of this compound were assigned by comparing them with the known spectra of related alkaloids, including codeine, codeinone (B1234495), and cularine (B1669330). cdnsciencepub.comdoi.org This comparative analysis was essential for accurately attributing each resonance to a specific carbon atom within the complex this compound framework. cdnsciencepub.com The spectra of derivatives such as 9,10-dihydrothis compound methine-O-methyl ether and 10-oxocodeinone were also recorded and used as reference points for the assignments. cdnsciencepub.comdoi.org For instance, the transformation of the six-membered C ring in codeine to the five-membered alicyclic spiro ring in this compound resulted in a downfield shift for C-13 and C-14. cdnsciencepub.com

The spectral data obtained from these analyses were subsequently used to interpret the ¹³C spectrum of 10-oxothis compound, a newly discovered alkaloid in the this compound family, thereby verifying its structure. cdnsciencepub.comdoi.org

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl₃ cdnsciencepub.com

| Carbon | This compound (1a) | 10-Oxothis compound (1b) | Codeine | 10-Oxocodeinone (2c) | Cularine | 9,10-Dihydrothis compound methine-O-methyl ether (3) |

| 1 | 114.2 | 124.6 | 113.7 | 124.7 | 116.5 | 114.5 |

| 2 | 147.2 | 147.9 | 146.5 | 147.5 | 149.0 | 147.3 |

| 3 | 142.0 | 142.3 | 141.8 | 142.0 | 112.1 | 142.1 |

| 4 | 129.5 | 130.0 | 128.0 | 128.5 | 120.5 | 129.6 |

| 5 | 92.0 | 91.8 | 91.5 | 91.7 | - | 91.9 |

| 6 | 188.1 | 187.8 | - | - | - | 188.4 |

| 7 | 131.5 | 131.7 | 46.8 | 131.5 | 128.7 | 131.6 |

| 8 | 40.5 | 40.7 | 40.8 | 40.9 | 111.8 | 40.6 |

| 9 | 49.8 | 49.9 | 42.9 | 43.0 | - | 49.9 |

| 10 | 43.5 | 200.1 | 35.8 | 200.5 | 146.2 | 43.6 |

| 11 | 127.8 | 128.0 | 127.5 | 127.8 | 147.8 | 127.9 |

| 12 | 133.8 | 134.0 | 133.5 | 133.7 | 122.5 | 133.9 |

| 13 | 51.4 | 51.6 | 46.5 | 46.7 | - | 51.5 |

| 14 | 46.2 | 46.4 | 43.2 | 43.3 | 29.5 | 46.3 |

| N-CH₃ | 42.5 | 42.6 | 42.8 | 42.9 | 43.8 | 42.6 |

| OCH₃-2 | 56.4 | 56.5 | - | - | 56.0 | 56.5 |

| OCH₃-3' | 55.9 | 56.0 | - | - | 55.8 | 56.0 |

| OCH₃-4' | 61.1 | 61.2 | - | - | 60.9 | 61.1 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry played a crucial role in determining the molecular weight and elemental composition of this compound and its derivatives, as well as in providing structural information through the analysis of fragmentation patterns. cdnsciencepub.comcdnsciencepub.comdoi.org

The fragmentation pattern of this compound in the mass spectrometer is highly informative. cdnsciencepub.com The molecule undergoes characteristic cleavages that helped to delineate the connectivity of its two major subunits. cdnsciencepub.comcdnsciencepub.com For example, the fragmentation of dehydrothis compound-B, a related alkaloid, is very similar to that of this compound. Fissions at specific bonds lead to two primary fragment ions: one corresponding to the morphine part and the other to the cularine part. cdnsciencepub.com In dehydrothis compound-B, the cularine fragment appears at m/e 361, two mass units lower than in this compound, indicating a double bond in that portion of the molecule. cdnsciencepub.com

In contrast, the fragmentation of dehydrothis compound-A is strikingly different. A major fragment ion is observed at m/e 546, resulting from the loss of the nitrogen bridge from the molecular ion. This behavior is characteristic of morphine alkaloids and highlights how a small structural change can dramatically alter the fragmentation pathway. cdnsciencepub.com

High-resolution mass spectrometry (HRMS) was essential for confirming the elemental composition of this compound and its analogues. cdnsciencepub.comcdnsciencepub.com For this compound itself, the molecular formula was determined to be C₃₆H₃₆N₂O₇. cdnsciencepub.com HRMS provided an accurate mass measurement, with a calculated value of 606.237 and a found value of 606.240. cdnsciencepub.com

Fragmentation Pattern Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic analysis using infrared (IR) and ultraviolet-visible (UV-Vis) light was instrumental in the initial characterization of this compound, revealing key details about its functional groups and electronic structure. libretexts.org

The infrared (IR) spectrum of this compound provided direct evidence for the presence of specific functional groups. A notable feature is a band at approximately 3450 cm⁻¹, which is characteristic of a phenolic hydroxyl (-OH) group. cdnsciencepub.com Additionally, a strong absorption band observed at 1665 cm⁻¹ is indicative of a conjugated carbonyl group (C=O). cdnsciencepub.com The presence of this carbonyl group is a crucial element of the this compound structure.

The ultraviolet-visible (UV-Vis) spectrum of this compound is particularly distinctive, showing a series of absorption maxima that point to a complex and extended system of conjugation. The bright yellow color of this compound and its derivatives is a direct result of this chromophore. cdnsciencepub.com The UV spectrum exhibits several peaks, including absorptions at λmax 213, 230 (shoulder), 268, 291 (shoulder), 330 (shoulder), and 435 nm. cdnsciencepub.com The long-wavelength absorption at 435 nm is attributed to a novel cis-s-trans-β-amino-enone system, which constitutes the primary chromophore of the molecule. cdnsciencepub.com This system is responsible for both the color and the non-basic nature of one of the nitrogen atoms within the structure. cdnsciencepub.com

| Spectroscopic Data | Wavelength/Wavenumber | Functional Group/Chromophore Assignment |

| Infrared (IR) | 3450 cm⁻¹ | Phenolic -OH stretch |

| 1665 cm⁻¹ | Conjugated C=O stretch | |

| Ultraviolet-Visible (UV-Vis) | 435 nm | β-amino-enone system |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

While initial structural hypotheses were based on 1D Proton (¹H) and Carbon-13 (¹³C) NMR, two-dimensional (2D) NMR techniques would have been pivotal in confirming the complex connectivity of the this compound molecule. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are standard methods for establishing direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively. csic.es For this compound, these experiments would allow for the unambiguous assignment of each proton and carbon within the intricate morphine-like and cularine-like subunits, mapping out the complete covalent framework of the molecule. cdnsciencepub.com The ¹³C NMR spectrum itself shows distinct signals that have been assigned to the various carbon atoms, including those in the a,β-unsaturated carbonyl system (C-7 at 194.0 ppm, C-25 at 160.1 ppm, and C-24 at 104.3 ppm). cdnsciencepub.com

Nuclear Overhauser Effect (n.O.e.) Studies for Stereochemical Assignments

The Nuclear Overhauser Effect (n.O.e.) is an NMR technique that detects the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. wikipedia.orgucl.ac.uk This makes it an exceptionally powerful tool for determining the relative stereochemistry of a molecule. In the structural elucidation of this compound, n.O.e. studies were crucial for confirming the spatial relationships between different parts of the molecule. Specifically, n.O.e. experiments substantiated the placement of the phenolic -OH group at the C-20 position. cdnsciencepub.com This was achieved by observing a spatial correlation between the proton of the hydroxyl group and nearby protons on the aromatic ring, confirming their proximity in the three-dimensional structure.

X-ray Crystallographic Analysis for Absolute Stereochemistry

While spectroscopic methods are powerful for determining connectivity and relative stereochemistry, X-ray crystallography provides the most definitive evidence for the absolute three-dimensional structure of a crystalline molecule. ufl.eduwikipedia.org The absolute configuration of this compound was determined by the X-ray diffraction analysis of a derivative, dihydro-O-methyl-cancentrine-methine hydrobromide. rsc.org

The analysis revealed that the molecule consists of two distinct units, one derived from morphine and the other from cularine, joined by a spiro-ring junction. rsc.org Crucially, the crystallographic data established the absolute stereochemistry, showing that the morphine-related fragment in this compound possesses the opposite configuration to that found in the alkaloid morphine itself. rsc.org The crystals of the derivative were determined to be orthorhombic, belonging to the space group P2₁2₁2₁, which allowed for the successful resolution of the structure. rsc.org

Confirmation of the Spiro System and Inter-Unit Linkage

The novel structure of this compound features a unique linkage between its two constituent alkaloid units. Spectroscopic and crystallographic data confirmed that a morphine-like unit and a cularine-like unit are fused via a spiro carbon atom at C-6. cdnsciencepub.comrsc.org This spiro system, where a single carbon atom is a member of two different rings, is a key structural feature. cdnsciencepub.com The presence of this spiro linkage explains the molecule's resistance to aromatization under basic conditions, a reaction typical for many morphine-like alkaloids. cdnsciencepub.com The linkage involves the fusion of the morphine-like part to the cularine-like part, creating the complex, cage-like architecture of this compound. cdnsciencepub.com

Positional Assignments of Key Functional Groups (e.g., phenolic -OH, methoxyl groups)

The precise locations of the functional groups on the this compound framework were determined through a combination of spectroscopic evidence.

Biosynthetic Pathways and Precursor Incorporation in Cancentrine Formation

Proposed Biogenetic Routes to the Cancentrine Spiro System

The formation of the distinctive spiro system in this compound is a key biogenetic puzzle. Researchers have proposed a plausible pathway based on established chemical and biosynthetic principles observed in other well-known alkaloid families. cdnsciencepub.com

Analogies with Erythrina and Morphine Biogenesis

The proposed biosynthetic route for the this compound spiro system draws parallels with the biogenesis of Erythrina and morphine alkaloids. cdnsciencepub.com A key step is believed to be the formation of a C-N bond through a nucleophilic addition, a process that is also observed in the formation of Erythrina alkaloids. cdnsciencepub.com Following this, the closure of the furan (B31954) ring and the expulsion of a hydroxyl group are thought to occur in a manner analogous to the well-established biosynthetic pathway of morphine. cdnsciencepub.com This suggests a convergent evolution of biosynthetic strategies, where similar chemical transformations are employed to construct complex and diverse alkaloid scaffolds.

Formation of C-N Bond and Furan Ring Closure

The construction of the this compound core involves critical bond formations. The initial step is the proposed nucleophilic addition leading to the C-N bond, which links the two precursor moieties. cdnsciencepub.com Subsequently, the closure of the furan ring is a crucial event. cdnsciencepub.com Mechanistic studies on the hydrogenolysis of furanic compounds suggest that such ring closures can be initiated by protonation of the oxygen atom in the furan ring, followed by an intramolecular nucleophilic attack. nih.gov While the exact enzymatic machinery is yet to be identified, these proposed steps provide a logical sequence for the assembly of the this compound skeleton.

Identification of Precursor Molecules

The dimeric nature of this compound points to the condensation of two distinct monomeric units. One part of the molecule resembles a cularine (B1669330) alkaloid, while the other is a morphinan-type structure. gcprohru.ac.incdnsciencepub.com It is predicted that the biosynthesis of this compound involves the amino acids L-Tyrosine and L-Phenylalanine as primary precursors. knapsackfamily.com These amino acids are common starting points for the biosynthesis of numerous benzylisoquinoline alkaloids, the class to which both cularine and morphinan (B1239233) alkaloids belong. The specific intermediates derived from these amino acids that directly couple to form this compound are still under investigation.

Enzymatic Transformations and Catalytic Mechanisms

The conversion of simple amino acid precursors into the complex structure of this compound requires a series of highly specific enzymatic transformations. While the specific enzymes involved in this compound biosynthesis have not been isolated and characterized, the proposed biogenetic pathway implies the action of several enzyme classes. These likely include oxidoreductases for ring closures and rearrangements, and possibly transferases for the addition of functional groups. nih.govnih.gov The study of enzymatic cascade reactions in the biosynthesis of other natural products provides a framework for understanding how a coordinated series of catalytic events can lead to the formation of such a complex molecule. nih.gov The development of algorithms for enzymatic retrosynthesis may in the future help to identify the specific enzymes involved. rsc.org

Comparative Biosynthetic Analyses with Related Alkaloid Classes

Understanding the biosynthesis of this compound is aided by comparing it with the formation of other related alkaloids. The cularine alkaloids, for instance, are found in the same plant genera, Dicentra and Corydalis, as this compound. cdnsciencepub.com Comparative analyses of the biosynthetic gene clusters for different but related alkaloid classes, such as the bicyclo[2.2.2]diazaoctane indole (B1671886) alkaloids, have proven effective in identifying the genes and enzymes responsible for the formation of a common structural core and those that confer structural diversity. nih.govresearchgate.netrsc.org A similar comparative approach, examining the genetic and enzymatic machinery in Dicentra species, could illuminate the unique steps that lead to the formation of the this compound dimer, as opposed to the monomeric cularine alkaloids.

Genomic and Metabolomic Approaches in Biosynthetic Pathway Elucidation

Modern "omics" technologies are powerful tools for unraveling complex biosynthetic pathways. nih.gov Genomics allows for the identification of biosynthetic gene clusters (BGCs) that encode the enzymes responsible for producing natural products. mdpi.com By sequencing the genome of Dicentra canadensis, researchers can search for genes homologous to those known to be involved in benzylisoquinoline alkaloid biosynthesis.

Metabolomics, the comprehensive analysis of all small molecules (metabolites) in a biological system, provides a direct snapshot of the chemical phenotype. nih.govmdpi.com By comparing the metabolomes of different tissues or developmental stages of the plant, or by using labeled precursors, it is possible to identify the intermediates in the this compound biosynthetic pathway. frontiersin.org The integration of genomic and metabolomic data offers a powerful strategy to connect genes to their metabolic products and fully elucidate the biosynthetic route to this compound. nih.govmdpi.com

Chemical Synthesis Approaches Towards Cancentrine and Its Core Scaffolds

Retrosynthetic Analysis of the Dimeric Spirobenzylisoquinoline System

The foundational approach to devising a synthesis for a complex molecule like cancentrine is retrosynthetic analysis, a problem-solving technique in which the target molecule is deconstructed into simpler, commercially available starting materials. The initial retrosynthetic disconnection of this compound logically targets the dimeric linkage, breaking the molecule down into two monomeric isoquinoline-based fragments.

A key "model for the synthesis of this compound" was proposed in the 1970s, which laid the conceptual groundwork for future synthetic endeavors. This early analysis identified the spirobenzylisoquinoline and a modified cularine-like unit as the two primary building blocks. The retrosynthetic strategy hinges on the formation of the spirocyclic system and the dibenz[d,f]azonine core of the second monomeric unit as key bond-forming events.

The proposed retrosynthesis can be summarized as follows:

Disconnection of the Dimer: The primary disconnection separates the two monomeric units. This bond formation in the forward sense would be a significant challenge due to steric hindrance.

Disconnection of the Spirocyclic Unit: The spiro[indan-2,1'-isoquinoline] core is a key structural motif. Retrosynthetically, this can be envisioned as arising from an intramolecular cyclization, such as a Pictet-Spengler type reaction or an intramolecular Friedel-Crafts acylation, to form the isoquinoline (B145761) portion, followed by the formation of the spirocyclic junction.

Disconnection of the Dibenz[d,f]azonine Unit: The nine-membered ring of the second monomer presents another synthetic hurdle. Its retrosynthesis could involve ring-closing metathesis or intramolecular coupling reactions of a suitably functionalized precursor.

This analysis highlights the main challenges: the construction of the spirocyclic quaternary center, the formation of the nine-membered ring, and the stereocontrolled union of the two complex monomers.

Strategies for Constructing Key Ring Systems

The synthesis of the core ring systems of this compound relies on established and novel methodologies in alkaloid chemistry.

The spirobenzylisoquinoline scaffold is a well-known structural motif in natural products. Its synthesis has been approached through various strategies. One common method involves the intramolecular cyclization of a precursor containing both the isoquinoline and the indane moieties. For instance, a Bischler-Napieralski or Pictet-Spengler reaction can be employed to construct the isoquinoline ring, followed by a spirocyclization step. Another approach involves the rearrangement of other alkaloid scaffolds.

The dibenz[d,f]azonine ring system is less common and its synthesis is more challenging due to the entropic penalty associated with forming a nine-membered ring. Modern synthetic methods that could be applied here include ring-closing olefin metathesis (RCM) or intramolecular palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to form the nine-membered ring.

The spiro[indan-2,1'-isoquinoline] system at the heart of one of the monomeric units requires precise control of stereochemistry at the spirocenter. Strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, or diastereoselective cyclization reactions.

Total Synthesis Efforts and Methodological Challenges

To date, a complete total synthesis of this compound has not been published. The synthetic efforts have primarily focused on model studies and the synthesis of its constituent core structures.

Early research laid the groundwork for the synthesis of this compound through the preparation of related, simpler molecules. For instance, the synthesis of various phthalideisoquinoline and spirobenzylisoquinoline alkaloids provided valuable insights into the construction of the key structural features of this compound. jst.go.jp These model studies helped to refine the proposed retrosynthetic analysis and identify potential pitfalls in the synthetic route. The synthesis of these related alkaloids demonstrated the feasibility of key reactions, such as the Pictet-Spengler and Bischler-Napieralski reactions, in building the isoquinoline core.

The presence of multiple stereocenters in this compound, particularly the quaternary spiro-carbon, makes stereoselectivity a paramount challenge. The synthesis of dimeric alkaloids with sterically hindered vicinal all-carbon quaternary stereocenters is a formidable task in organic synthesis. sioc-journal.cn Achieving the correct relative and absolute stereochemistry requires the use of highly selective reactions.

Modern approaches to stereoselective synthesis that could be applied to this compound include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. This could include asymmetric hydrogenation, asymmetric allylic alkylation, or asymmetric cycloaddition reactions.

Substrate-Controlled Diastereoselective Reactions: Designing substrates in a way that the existing stereocenters direct the stereochemical outcome of subsequent reactions.

The stereoselective synthesis of spiro compounds, in general, is a well-researched area, with methods like organocatalyzed domino reactions showing great promise for the construction of complex spirocyclic scaffolds with high enantiomeric and diastereomeric purity. wikipedia.org

Model Studies for this compound Synthesis

Development of Novel Synthetic Methodologies Applicable to this compound-type Structures

The synthesis of complex natural products often drives the development of new synthetic methods. mdpi.com For a molecule like this compound, several modern synthetic methodologies could prove crucial. The synthesis of dimeric indole (B1671886) alkaloids, for example, has led to the development of new coupling methods to link two highly functionalized units at a late stage, which is a significant challenge due to chemoselectivity and steric repulsion. jst.go.jpnih.gov

Novel methodologies relevant to this compound synthesis include:

Late-Stage C-H Functionalization: This would allow for the direct introduction of functional groups onto the aromatic rings of the monomeric units in the final stages of the synthesis, increasing efficiency.

Domino Reactions: A sequence of reactions that occur in a single pot, which can rapidly build molecular complexity from simple starting materials. A domino reaction could potentially be used to construct the polycyclic core of the monomeric units in a highly efficient manner.

Photoredox Catalysis: This emerging field offers new ways to form challenging carbon-carbon and carbon-heteroatom bonds under mild conditions, which could be beneficial for the sterically hindered coupling of the two monomeric units.

The development of efficient methods for the synthesis of spiro[indeno[1,2-b]quinoxalines] and other complex spiro-heterocyclic frameworks also provides a toolbox of reactions that could be adapted for the synthesis of the this compound core. rsc.org

Convergent and Divergent Synthetic Pathways

The synthesis of a dimeric molecule like this compound can be approached through either a convergent or a divergent strategy.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into the two different monomeric units. This strategy is often used to create a library of related compounds for biological screening. For this compound, a divergent approach is less obvious but could potentially involve the synthesis of a common precursor that is then differentially functionalized and cyclized to form the two distinct halves of the molecule.

The proposed "model for the synthesis of this compound" implicitly suggests a convergent approach, as it focuses on the individual construction of the two main alkaloid components. The challenges associated with the late-stage coupling in a convergent synthesis of dimeric alkaloids are well-documented, often requiring the development of novel and highly specific coupling reagents and conditions. nih.gov

Mechanistic Investigations of Cancentrine S Molecular Interactions

Methodologies for Studying Interactions with Biological Macromolecules (general principles)

The study of interactions between small molecules like cancentrine and biological macromolecules such as proteins and nucleic acids is pivotal for understanding biological processes. worldscientific.commtoz-biolabs.com These interactions are governed by a variety of non-covalent forces, including hydrogen bonding, ionic interactions, and the hydrophobic effect, with the specificity and affinity of these interactions being critical to biological function. asbmb.org A range of biophysical and biochemical techniques are employed to characterize these interactions, providing data on binding affinity, kinetics, and thermodynamics. worldscientific.comresearchgate.net These methods are essential for drug discovery and for defining the molecular basis of a compound's activity. mtoz-biolabs.compnas.org

Receptor Binding Assays (e.g., radioligand binding, competitive binding)

Receptor binding assays are a cornerstone in pharmacology and drug discovery for quantifying the interaction between a ligand and its receptor. mtoz-biolabs.comgiffordbioscience.com These assays are used to determine the affinity of a compound for a specific receptor and can be performed in various formats, with radioligand binding assays being a classic and highly sensitive approach. giffordbioscience.comresearchgate.netamazon.com

In a typical radioligand binding assay, a radiolabeled compound (the radioligand) is incubated with a preparation of the receptor, which can be in the form of cell membranes, purified proteins, or whole cells. revvity.comsci-hub.se The principle is to allow the radioligand to bind to the receptor and then to separate the bound from the unbound radioligand to quantify the interaction. researchgate.net

Competitive binding assays are a common type of radioligand binding assay used to determine the binding affinity of an unlabeled compound (the competitor), such as this compound. giffordbioscience.com In this setup, a fixed concentration of a radioligand known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. giffordbioscience.comrevvity.com The competitor will compete with the radioligand for the same binding site on the receptor. nanotempertech.com As the concentration of the unlabeled competitor increases, it will displace the radioligand, leading to a decrease in the measured radioactivity of the bound complex. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). giffordbioscience.com

Assay Optimization and Validation

The development of a robust and reliable receptor binding assay requires careful optimization and validation of several parameters to ensure the accuracy of the results. researchgate.netnih.govnih.gov

Key optimization steps include:

Receptor Preparation: The source and preparation of the receptor are critical. This can range from crude cell membrane preparations to purified proteins. sci-hub.senih.gov The concentration of the receptor needs to be optimized to provide a sufficient signal without depleting the ligand concentration.

Radioligand Selection: The choice of radioligand is crucial. It should exhibit high affinity and specificity for the target receptor. revvity.com The specific activity of the radioligand, which is the amount of radioactivity per mole of the compound, should be high enough to allow for sensitive detection. revvity.com

Incubation Conditions: Time, temperature, and buffer composition must be optimized to ensure that the binding reaction reaches equilibrium and that the receptor and ligand remain stable. sci-hub.segiffordbioscience.com

Separation of Bound and Free Ligand: Methods like filtration or centrifugation are used to separate the receptor-ligand complexes from the unbound ligand. researchgate.net This step must be efficient and rapid to prevent significant dissociation of the ligand from the receptor during the process. giffordbioscience.com

Validation of the assay involves demonstrating its specificity, reproducibility, and accuracy. researchgate.netrevvity.com This includes performing control experiments with tissues or cells known not to express the receptor and comparing the binding affinities of known standard compounds to literature values. revvity.com

Quantification of Ligand Binding Affinity (e.g., Ki determination)

The primary output of a competitive binding assay is the IC50 value. However, the IC50 is not a direct measure of affinity as it is dependent on the concentration of the radioligand used in the assay. revvity.com To determine the intrinsic binding affinity of the competitor, the IC50 value is converted to the inhibition constant (Ki). giffordbioscience.comnanotempertech.com The Ki represents the dissociation constant of the unlabeled ligand and is a measure of its binding affinity for the receptor; a lower Ki value indicates a higher binding affinity. nanotempertech.com

The most common method for this conversion is the Cheng-Prusoff equation : ncifcrf.govyoutube.com

Ki = IC50 / (1 + ([L]/Kd))

Where:

Ki is the inhibition constant of the competitor.

IC50 is the concentration of the competitor that inhibits 50% of specific radioligand binding.

[L] is the concentration of the free radioligand.

Kd is the equilibrium dissociation constant of the radioligand.

The following table illustrates the relationship between IC50 and Ki based on the Cheng-Prusoff equation.

| Radioligand Concentration ([L]) relative to its Kd | Relationship between IC50 and Ki |

| [L] << Kd | Ki ≈ IC50 |

| [L] = Kd | Ki = IC50 / 2 |

| [L] >> Kd | Ki becomes significantly smaller than IC50 |

This interactive table demonstrates how the concentration of the radioligand used in a competitive binding assay affects the calculated Ki value from a given IC50.

Protein-Ligand Interaction Studies (e.g., biophysical methods, without specific biological outcomes)

Beyond receptor binding assays, a variety of biophysical techniques can provide detailed insights into the non-covalent interactions between a ligand like this compound and its target protein. worldscientific.comresearchgate.net These methods can elucidate the thermodynamics, kinetics, and structural aspects of binding. numberanalytics.comacs.org

Commonly used biophysical methods include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). acs.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. numberanalytics.com It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated (Kd = koff/kon). numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the protein-ligand complex in solution. drughunter.com Techniques like chemical shift perturbation can identify the binding site on the protein, while other NMR experiments can reveal conformational changes upon ligand binding. drughunter.com

X-ray Crystallography: This technique can determine the three-dimensional structure of a protein-ligand complex at atomic resolution, providing a precise picture of how the ligand binds to its target. numberanalytics.comdrughunter.com

Mass Spectrometry (MS): Native mass spectrometry can be used to study non-covalent protein-ligand complexes, confirming binding stoichiometry and providing insights into binding affinity. researchgate.netdrughunter.com

The table below summarizes the key information provided by these biophysical techniques.

| Technique | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd) |

| Nuclear Magnetic Resonance (NMR) | 3D structure in solution, binding site mapping, conformational changes |

| X-ray Crystallography | High-resolution 3D structure of the complex, precise binding mode |

| Mass Spectrometry (MS) | Binding stoichiometry, confirmation of complex formation |

This interactive table provides an overview of the data that can be obtained from various biophysical methods used to study protein-ligand interactions.

Exploration of General Mechanisms of Action at the Molecular Level (avoiding specific biological effects)

While specific biological targets of this compound are yet to be fully elucidated, its chemical structure provides clues to its potential molecular interactions. ontosight.ai As an alkaloid, this compound belongs to a class of compounds known for their diverse biological activities, which are often mediated by interactions with proteins such as receptors, enzymes, and ion channels. nih.govresearchgate.net

The complex, polycyclic structure of this compound, with its defined stereochemistry, suggests that it may exhibit high specificity in its binding to biological macromolecules. ontosight.ainih.gov The presence of hydrogen bond donors (hydroxy group) and acceptors (oxygen and nitrogen atoms), as well as hydrophobic regions (the aromatic rings), allows for a variety of non-covalent interactions. ontosight.aiasbmb.org These interactions are the fundamental drivers of protein-ligand recognition. asbmb.org For instance, the aromatic rings could participate in stacking interactions with aromatic amino acid residues in a protein's binding pocket, a common feature in small molecule-RNA and protein recognition. rsc.org The nitrogen atom could act as a hydrogen bond acceptor or, if protonated, as a hydrogen bond donor or participate in ionic interactions.

Computational Modeling and Simulation for Interaction Prediction

Computational methods are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets. oup.comfrontiersin.orgtandfonline.com These approaches can be used to generate hypotheses about the potential binding partners of this compound and to understand the structural basis of its interactions at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netexplorationpub.com For this compound, docking studies could be performed against a library of known protein structures to identify potential binding targets. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of potential targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-protein complex over time. tandfonline.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features required for binding to a specific target. This model can then be used to screen virtual compound libraries to identify other molecules with similar interaction potential.

The use of these computational tools can significantly accelerate the process of identifying the molecular targets of this compound and provide a framework for designing future experimental studies. oup.comacs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule, such as this compound, might bind to a biological target and to study the stability of this interaction over time. gardp.orgnih.gov These methods are fundamental in structure-based drug design, allowing researchers to visualize and analyze molecular interactions at an atomic level. drugdiscoverynews.comlongdom.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode. gardp.org Following docking, molecular dynamics simulations can be employed to observe the dynamic behavior of the ligand-receptor complex, assessing its stability and conformational changes. nih.gov

Despite the utility of these methods, specific research detailing the application of molecular docking and dynamics simulations to this compound is not readily found. Such studies would be invaluable for elucidating its mechanism of action and for guiding the design of new derivatives with potentially enhanced biological activities. The complex, rigid, and stereochemically rich structure of this compound makes it an interesting candidate for such computational analyses.

Due to the absence of specific research data, a data table summarizing binding energies and interacting residues for this compound with any specific biological target cannot be provided at this time.

Ligand-Based and Structure-Based Approaches

Ligand-based and structure-based approaches are two key strategies in computer-aided drug design. nih.gov Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, which identify the essential structural features required for biological activity. nih.govsygnaturediscovery.com

Structure-based drug design, conversely, depends on the known 3D structure of the target protein or macromolecule. drugdiscoverynews.com This approach involves designing molecules that can fit into and interact with the target's binding site, often guided by molecular docking and dynamics simulations. drugdiscoverynews.comlongdom.org

There is no specific information in the public domain regarding the application of either ligand-based or structure-based drug design approaches directly to this compound. Research in this area would be beneficial for understanding its structure-activity relationships and for the rational design of novel analogs.

Given the lack of available data, a comparative table of pharmacophoric features or structural modifications of this compound and its derivatives cannot be generated.

Advanced Analytical and Chromatographic Methodologies in Cancentrine Research

High-Performance Liquid Chromatography (HPLC) for Purification and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of complex mixtures. shimadzu.euthermofisher.com In the context of cancentrine research, HPLC is invaluable for isolating the target alkaloid from its complex natural matrix, which often contains structurally similar compounds. The technique relies on a stationary phase (typically a column packed with small particles) and a liquid mobile phase that is pumped through the system at high pressure. shimadzu.eu The differential partitioning of components between the two phases leads to their separation. shimadzu.eu

HPLC can be applied on both analytical and preparative scales. Analytical HPLC is used to identify and quantify the components in a mixture, requiring only a small amount of sample. jasco-global.com Preparative HPLC, on the other hand, is used to purify and collect larger quantities of a specific compound for further studies, such as structural elucidation or biological assays. masterorganicchemistry.com

In alkaloid research, semi-preparative HPLC is frequently employed as a crucial step in the isolation pipeline. For instance, after initial fractionation of a crude plant extract, fractions identified as containing alkaloids can be subjected to semi-preparative HPLC. A typical system might use a C18 column with a gradient elution system, for example, employing a mixture of water (often with a modifier like formic acid to improve peak shape) and an organic solvent like acetonitrile. uantwerpen.be The separated compounds are monitored by a detector, such as a Diode-Array Detector (DAD), which provides UV-Vis spectra for each eluting peak, aiding in the identification of the target compounds before collection. uantwerpen.benih.gov

This compound is isolated from Dicentra canadensis (Goldie) Walp., which contains a variety of other alkaloids. cdnsciencepub.comcdnsciencepub.com The crude alkaloid extract designated F₂₂ was found to be a mixture of at least five components, with this compound being the major one. cdnsciencepub.com It co-occurs with related alkaloids such as dehydrothis compound-A and dehydrothis compound-B. cdnsciencepub.com This complexity necessitates careful method development in HPLC to achieve adequate separation.

Developing a robust HPLC method involves optimizing several parameters:

Stationary Phase: Reversed-phase columns (like C18) are common for separating alkaloids. uantwerpen.be

Mobile Phase: A gradient elution, where the composition of the mobile phase is changed over time, is typically required to resolve a mixture with a wide range of polarities. thermofisher.comnih.gov The choice of organic solvent (e.g., acetonitrile, methanol) and the pH of the aqueous phase are critical variables. nih.gov

Detection: A DAD detector is advantageous as it allows for the monitoring of elution at multiple wavelengths simultaneously, helping to distinguish between compounds with different chromophores. nih.gov

The goal is to achieve baseline separation of all components of interest, which can be particularly challenging when dealing with isomers or compounds with very similar structures, a common feature in alkaloid mixtures. nih.gov

Preparative and Analytical Scale Applications

Thin-Layer Chromatography (TLC) for Mixture Analysis

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for the qualitative analysis of mixtures. epdf.pub It plays a significant role in this compound research, primarily for monitoring the progress of extraction and purification procedures. cdnsciencepub.com

In the analysis of this compound and its related alkaloids, silica (B1680970) gel plates are typically used as the stationary phase. cdnsciencepub.com A solvent system of benzene-methanol (4:1) has been successfully used to differentiate this compound from its dehydro- (B1235302) derivatives. cdnsciencepub.com The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase as it moves up the plate via capillary action.

After development, the separated compounds are visualized. Alkaloids are often visualized as colored spots after spraying the plate with a specific reagent. Dragendorff's reagent is a classic choice, which typically yields orange or brown spots for alkaloids. unism.ac.idresearchgate.net The position of each spot is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is characteristic for a given compound in a specific TLC system and can be used for identification by comparison with a standard.

| Compound | Solvent System | Rƒ Value | Reference |

| This compound | Benzene-Methanol (4:1) | ~ 0.35 | cdnsciencepub.com |

| Dehydrothis compound-A | Benzene-Methanol (4:1) | ~ 0.42 (20% faster than this compound) | cdnsciencepub.com |

| Dehydrothis compound-B | Benzene-Methanol (4:1) | ~ 0.36 (Slightly faster than this compound) | cdnsciencepub.com |

This table is interactive. Click on the headers to sort.

Spectroscopic Techniques for Sample Characterization

Once purified, this compound is subjected to a suite of spectroscopic techniques to elucidate its structure. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement. Key techniques used in this compound research include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental formula of the compound. cdnsciencepub.comcdnsciencepub.com The fragmentation pattern observed in the mass spectrum provides valuable clues about the structural components of the molecule. cdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C NMR are fundamental to structure elucidation. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. cdnsciencepub.comcdnsciencepub.com ¹³C NMR reveals the number and type of carbon atoms in the molecule. cdnsciencepub.com Advanced NMR experiments help to establish the complete carbon-hydrogen framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, it has been used to identify the presence of a hydroxyl (-OH) group and a conjugated carbonyl (C=O) group. cdnsciencepub.comcdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, indicating the nature of the chromophore system. cdnsciencepub.comcdnsciencepub.com

X-ray Crystallography: This powerful technique provides the unambiguous three-dimensional structure and absolute configuration of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. rsc.org The structure of a derivative of this compound was confirmed using this method. rsc.org

Microanalysis and Elemental Composition Determination

Elemental analysis is a fundamental procedure in the characterization of a new compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in the sample. This information is used to derive the empirical formula of the compound.

For this compound, elemental analysis was performed, and the results were found to be in close agreement with the calculated values for the molecular formula C₃₈H₃₈N₂O₇. cdnsciencepub.com This formula was definitively confirmed by high-resolution mass spectrometry (HRMS), which provided a highly accurate mass measurement of the molecular ion. cdnsciencepub.com

| Element | Calculated (%) for C₃₈H₃₈N₂O₇ | Found (%) | Reference |

| Carbon (C) | 71.60 | 71.70 | cdnsciencepub.com |

| Hydrogen (H) | 5.85 | 5.75 | cdnsciencepub.com |

| Nitrogen (N) | 4.51 | 4.46 | cdnsciencepub.com |

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic Probes for Molecular Studies

Spectroscopic probes are molecules designed to produce a measurable change in a spectroscopic property (such as fluorescence or absorbance) upon interaction with a specific analyte or change in their environment. nih.govrsc.org These probes are powerful tools for studying molecular events and interactions with high sensitivity and spatiotemporal resolution. nih.govsemanticscholar.org The design of these probes often involves linking a recognition moiety (which selectively interacts with the target) to a signaling moiety (a fluorophore or chromophore). semanticscholar.org

While specific spectroscopic probes designed exclusively for this compound are not documented in the reviewed literature, the principles of probe design could be applied to study its molecular behavior. For instance:

Fluorescence Probes: A fluorescent probe could be designed to bind to a specific region of the this compound molecule. Changes in the fluorescence intensity or wavelength upon binding could be used to quantify this compound or study its interaction with biological macromolecules. The design could be based on mechanisms like Photo-induced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).

Probes with Changeable π-Conjugated Systems: Probes that undergo a significant change in their π-conjugated system upon reaction can lead to a dramatic and easily detectable change in their absorption or emission spectra. nih.gov A probe could potentially be developed to react with one of this compound's functional groups, leading to a distinct colorimetric or fluorometric signal.

Such advanced probes could enable real-time visualization and analysis of this compound within complex biological systems, providing insights that are not achievable with conventional analytical methods.

Future Directions and Emerging Research Avenues for Cancentrine

Application of Advanced Chemical Biology Tools to Molecular Mechanisms

A significant frontier in cancentrine research lies in elucidating its molecular mechanisms of action. While its bioactivity is presumed, the specific cellular targets remain largely unknown. Advanced chemical biology tools offer powerful strategies for target identification and validation. frontiersin.org

Future research could focus on designing and synthesizing this compound-based chemical probes. By incorporating a reporter tag (like a fluorophore or biotin) onto the this compound scaffold via bio-orthogonal "click chemistry," researchers can create tools for affinity purification or imaging. nih.govmdpi.com These probes would enable techniques such as Activity-Based Protein Profiling (ABPP) and Compound-Centered Chemical Proteomics (CCCP) to identify specific protein binding partners directly from complex cellular lysates. frontiersin.orgmdpi.com Another emerging strategy is the use of Proteolysis Targeting Chimeras (PROTACs), which could be developed from a this compound core to not only identify its targets but also validate their therapeutic relevance by inducing their degradation. scienceopen.com The combination of these probe-based methods with quantitative mass spectrometry would significantly enhance the efficiency and accuracy of target identification. frontiersin.org

Strategies for Sustainable Sourcing and Production of this compound

This compound is naturally sourced from the tubers of Dicentra canadensis (commonly known as Squirrel Corn), a plant native to North America. cdnsciencepub.comontosight.aicdnsciencepub.com Reliance on wild harvesting is not a sustainable model for large-scale research or potential therapeutic development. Future efforts must therefore focus on sustainable production strategies.

One approach involves optimizing the cultivation of D. canadensis. Research into the plant's ideal growing conditions—such as its preference for moist, humus-rich soils—and propagation techniques, including the division of its tubers, could lead to agricultural practices that maximize the yield of this compound and other valuable isoquinoline (B145761) alkaloids like bulbocapnine (B190701) and protopine (B1679745) found in the plant. wildflower.orgoregonflora.orgfloranorthamerica.org

A more advanced and ultimately more sustainable strategy would be to harness its biosynthetic pathway. The predicted biosynthesis from L-Tyrosine and L-Phenylalanine provides a foundational blueprint for metabolic engineering. Future research could involve identifying the specific enzymes responsible for this compound's complex assembly and transferring this genetic machinery into a microbial host, such as yeast or E. coli, to establish a scalable fermentation-based production platform. Semi-synthesis, where a more abundant and easily isolated precursor from the plant is chemically converted to this compound, also represents a viable path to enhance production.

Development of Novel Synthetic Routes with Enhanced Efficiency

The chemical synthesis of this compound is a formidable challenge due to its complex, sterically hindered dimeric structure featuring a spiro-linkage between two distinct alkaloid classes. cdnsciencepub.com While a model for its synthesis was proposed early in its discovery, developing an efficient and scalable total synthesis remains a critical goal. cdnsciencepub.com

Interdisciplinary Research Integrating Chemistry, Biology, and Computational Sciences

The complexity of this compound necessitates an interdisciplinary approach that merges chemistry, biology, and computational science to accelerate discovery. cam.ac.ukcahs-acss.caucl.ac.ukncsu.edu Such a workflow allows for a synergistic cycle of prediction, synthesis, and validation.

Table 1: Proposed Interdisciplinary Workflow for this compound Research

| Phase | Discipline | Activity | Goal |

| Prediction | Computational Sciences | Perform molecular docking and molecular dynamics simulations of this compound against known protein structures. nams-annals.inijpras.com Use machine learning models to predict potential bioactivities and druglikeness. ucl.ac.uknih.gov | Generate a prioritized list of potential biological targets and predict binding modes. |

| Synthesis | Chemistry | Synthesize this compound analogs designed to enhance predicted interactions or explore the structure-activity relationship (SAR) based on computational models. mdpi.com | Create novel compounds with potentially improved affinity and selectivity for predicted targets. |

| Validation | Biology | Conduct in vitro and cell-based assays to test the activity of this compound and its synthetic analogs against the computationally predicted targets. | Experimentally validate the predicted targets and determine the functional consequences of this compound binding. |

This integrated approach ensures that synthetic efforts are guided by rational hypotheses, and biological testing provides crucial feedback for refining computational models, creating a highly efficient research loop.

High-Throughput Screening Methodologies for Exploratory Molecular Interaction Profiling

To complement targeted, hypothesis-driven research, an exploratory approach using high-throughput screening (HTS) can rapidly profile the molecular interactions of this compound on a broad scale. wikipedia.orgbmglabtech.com HTS leverages automation and robotics to conduct thousands to millions of biochemical or cellular tests in a short period, making it ideal for the initial stages of drug discovery. creative-diagnostics.comnih.gov

For this compound, HTS could be employed to screen the molecule against large libraries of diverse biological targets, such as protein or enzyme panels. This would provide a broad, unbiased view of its "polypharmacology"—its ability to interact with multiple targets. The results, or "hits," from these screens would identify novel and potentially unexpected molecular interactions that can serve as starting points for further mechanistic investigation. bmglabtech.com This method is particularly valuable for natural products, which have evolved to interact with biological systems and may have multiple modes of action that are not predictable by targeted approaches alone.

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on Cancentrine to formulate novel research questions?

- Methodological Answer : Conduct a systematic literature review using databases like PubMed and SciFinder, focusing on recent studies (2015–2025). Use keyword combinations (e.g., "this compound pharmacokinetics," "this compound mechanism of action") and apply exclusion criteria to isolate understudied areas. Tools like PRISMA frameworks can help visualize gaps. For example, if most studies focus on in vitro assays, prioritize in vivo or clinical trial designs .

Q. What analytical techniques are essential for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Structural characterization : Use NMR (¹H/¹³C) for molecular structure validation, HPLC for purity assessment (>98%), and X-ray crystallography for stereochemical confirmation.

- Functional properties : Employ UV-Vis spectroscopy for stability under varying pH/temperature and mass spectrometry (LC-MS) for metabolite profiling.

- Table :

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural validation | Chemical shifts, coupling constants |

| HPLC | Purity assessment | Retention time, peak area |

| LC-MS | Metabolite identification | m/z ratios, fragmentation patterns |

Advanced Research Questions

Q. How should experimental designs be optimized to assess this compound’s pharmacokinetic properties in vivo?

- Methodological Answer : Use a PECO framework (Population: rodent models; Exposure: this compound dosage; Comparator: placebo/control; Outcome: bioavailability, half-life). Key considerations:

- Dose-response curves : Test multiple doses (e.g., 10–100 mg/kg) to establish linearity.

- Sampling intervals : Collect plasma samples at 0, 1, 3, 6, 12, 24h post-administration.

- Analytical validation : Ensure LC-MS/MS methods meet FDA guidelines for sensitivity (LOQ ≤1 ng/mL).

- Replicate studies across sexes/genetic backgrounds to address variability .

Q. What strategies can resolve contradictions in reported data on this compound’s mechanism of action?

- Methodological Answer :

- Triangulation : Cross-validate findings using orthogonal methods (e.g., siRNA knockdown + Western blotting vs. CRISPR-Cas9 gene editing).

- Meta-analysis : Aggregate data from ≥10 studies to calculate effect sizes and heterogeneity (I² statistic). Adjust for publication bias via funnel plots.

- Mechanistic modeling : Use systems biology tools (e.g., COPASI) to simulate competing hypotheses (e.g., kinase inhibition vs. epigenetic modulation).

Q. How can researchers design robust assays to evaluate this compound’s efficacy against drug-resistant cell lines?

- Methodological Answer :

- Cell line selection : Use validated resistant lines (e.g., MCF-7/Dox for doxorubicin resistance) with matched wild-type controls.

- Endpoint metrics : Combine IC₅₀ values with apoptosis assays (Annexin V/PI staining) and efflux pump activity (Rhodamine-123 retention).

- Statistical rigor : Power analysis (α=0.05, β=0.2) to determine sample size; include replicates (n=6) to mitigate biological variability.

Data Analysis & Interpretation

Q. What computational approaches are recommended for predicting this compound’s off-target effects?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to screen against human proteome databases (e.g., PDB, ChEMBL). Prioritize targets with ∆G ≤ -8 kcal/mol.

- Machine learning : Train random forest models on Tox21 datasets to predict hepatotoxicity/nephrotoxicity.

- Table :

| Tool | Application | Output |

|---|---|---|

| SwissTargetPrediction | Target identification | Probability scores |

| ProTox-II | Toxicity prediction | LD₅₀, organ-specific risks |

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells (fold-change ≥2, FDR ≤0.05).

- Proteomics : TMT-labeled LC-MS/MS to identify differentially expressed proteins.

- Pathway enrichment : Use DAVID or Enrichr for KEGG/GO analysis; overlay results with STRING network maps.

Key Methodological Frameworks

| Framework | Application | Example Use Case |

|---|---|---|

| PECO | In vivo PK studies | Dose optimization for this compound |

| FINER | Hypothesis prioritization | Resolving mechanism contradictions |

| PRISMA | Literature review | Identifying research gaps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.